molecular formula C6H9N3O2 B1587756 methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate CAS No. 923283-54-9

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1587756
CAS RN: 923283-54-9
M. Wt: 155.15 g/mol
InChI Key: WMYQZQLKVASMIV-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (MAMP) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile compound that has been used in the synthesis of various compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including “methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate,” have been extensively studied for their antimicrobial properties. They have shown efficacy against a variety of pathogens, including bacteria and fungi. For instance, some pyrazole compounds have demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

Organic Synthesis: Directing and Transforming Groups

The pyrazole structure serves as both a directing and transforming group in organic synthesis . It can guide the formation of certain bonds or functional groups during chemical reactions, thereby influencing the outcome and efficiency of the synthesis process. This application is crucial in the development of complex organic molecules.

Drug Discovery: Pharmacological Activities

Pyrazole derivatives are key scaffolds in drug discovery due to their wide range of pharmacological activities. They have been associated with antituberculosis, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . This makes them a focal point in the search for new therapeutic agents.

Mechanism of Action

Target of Action

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Mode of Action

It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate with its targets and any resulting changes.

Biochemical Pathways

Pyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . This suggests that Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate may be involved in similar pathways.

Pharmacokinetics

It is known that the compound should be stored at room temperature , which may suggest some information about its stability and therefore its bioavailability.

Result of Action

The compound’s potential role in the synthesis of more complex heterocyclic systems suggests that it may contribute to the creation of compounds with various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. For instance, the compound should be stored at room temperature , suggesting that temperature is a key environmental factor affecting its stability

properties

IUPAC Name

methyl 4-amino-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQZQLKVASMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405829
Record name methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923283-54-9
Record name methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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